molecular formula C7H9FN2O2 B13318025 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid

Cat. No.: B13318025
M. Wt: 172.16 g/mol
InChI Key: LEEAGCULWFZHKJ-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is a fluorinated heterocyclic acetic acid derivative. Its structure comprises a pyrazole ring substituted with two methyl groups at the 1- and 4-positions and a fluoroacetic acid moiety at the 5-position. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine (enhancing metabolic stability and lipophilicity) and the pyrazole ring (a versatile scaffold for hydrogen bonding and coordination chemistry). Structural studies of such compounds often employ crystallographic tools like the SHELX software suite for refinement and analysis .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)-2-fluoroacetic acid

InChI

InChI=1S/C7H9FN2O2/c1-4-3-9-10(2)6(4)5(8)7(11)12/h3,5H,1-2H3,(H,11,12)

InChI Key

LEEAGCULWFZHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole compounds.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, while the pyrazole ring can interact with receptors or other proteins. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Pyrazole-Based Acetic Acid Derivatives

Compounds with pyrazole rings linked to acetic acid groups are widely studied. Key comparisons include:

Compound Substituents Key Properties Applications
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid 1,4-dimethylpyrazole; 2-fluoroacetic acid High lipophilicity (due to fluorine); potential enzyme inhibition via H-bonding Drug candidates, agrochemical intermediates
2-(1H-Pyrazol-3-yl)acetic acid Unsubstituted pyrazole Lower metabolic stability; higher solubility in polar solvents Chelating agents, coordination chemistry
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid 3,5-dimethylpyrazole Steric hindrance limits binding efficiency; moderate acidity (pKa ~4.2) Metal-organic frameworks (MOFs)

Structural Insights :

  • The fluorine atom in the target compound increases electronegativity and alters electron density distribution compared to non-fluorinated analogs. This enhances interactions with biological targets, as seen in kinase inhibitors .

Fluoroacetic Acid Derivatives

Fluoroacetic acid derivatives are notable for their bioactivity and metabolic resistance. Comparisons include:

Compound Structure Toxicity Acidity (pKa) Key Differences
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid Pyrazole-fluoroacetic acid conjugate Low (predicted) ~2.8 Heterocyclic backbone reduces toxicity vs. simple fluoroacetates
Sodium fluoroacetate CH₂FCOONa High (LD50: 2–10 mg/kg) 2.6 Lacks heterocyclic stabilization; broad-spectrum toxicity
2-Fluoropropionic acid CH₂FCH₂COOH Moderate 3.1 Linear chain limits target specificity

Functional Impact :

  • The pyrazole ring in the target compound mitigates the extreme toxicity associated with simple fluoroacetates by introducing steric and electronic barriers to metabolic activation .

Heterocyclic Acetic Acid Analogues

Compounds like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) share the acetic acid group but differ in heterocyclic structure:

Parameter Target Compound 2-[4-(FMOC)piperazin-1-yl]acetic acid
Heterocycle Pyrazole (5-membered, N-containing) Piperazine (6-membered, N-containing)
Functional Groups Fluoroacetic acid; methyl groups FMOC-protected amine; unsubstituted acetic acid
Solubility Moderate in DMSO; low in water High in polar aprotic solvents (e.g., DMF)
Applications Medicinal chemistry Peptide synthesis (FMOC as protecting group)

Key Observations :

  • The piperazine-FMOC derivative is optimized for solid-phase peptide synthesis due to its amine reactivity, whereas the target compound’s fluorine and pyrazole enhance drug-like properties.
  • Safety profiles differ significantly: the FMOC derivative requires handling precautions for amine reactivity , while the fluorinated pyrazole compound’s hazards are less documented but likely involve standard acid handling protocols.

Biological Activity

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid (CAS No. 1862771-23-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

Molecular Formula: C7_7H9_9FN2_2O2_2
Molecular Weight: 172.16 g/mol
CAS Number: 1862771-23-0

The structure of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid features a pyrazole ring substituted with a fluoroacetic acid moiety, which is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole nucleus have shown effectiveness against various cancer cell lines. Specifically, derivatives similar to 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid were evaluated for their cytotoxic effects against glioma cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-...C6 Glioma5.13Induces apoptosis and cell cycle arrest
5-FUC6 Glioma8.34Chemotherapeutic agent

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been a focal point in research. Compounds similar to 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid exhibited significant activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances its interaction with microbial targets .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-...E. coli10 µg/mL
S. aureus15 µg/mL

The mechanisms underlying the biological activity of pyrazole derivatives are multifaceted:

  • Inhibition of Enzymatic Activity: Many pyrazole compounds act as enzyme inhibitors, disrupting critical metabolic pathways in cancer cells and bacteria .
  • Induction of Apoptosis: Compounds like 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid induce apoptosis in tumor cells through various pathways, including mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest: Studies indicate that these compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation .

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study 1: A derivative similar to 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid was tested in vitro against glioma cells and showed a significant reduction in cell viability compared to controls.
  • Case Study 2: In vivo studies demonstrated that a related compound exhibited reduced tumor growth in mouse models when administered at therapeutic doses.

Q & A

Q. What are the common synthetic routes for preparing 2-(1,4-dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid, and what are their mechanistic considerations?

The compound is synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by fluorination. For example, pyrazole precursors are often prepared using Vilsmeier–Haack formylation to introduce carbonyl groups . Subsequent hydrolysis of esters (e.g., ethyl to carboxylic acid) under basic conditions (NaOH/EtOH) yields the acetic acid moiety . Fluorination at the α-position may involve electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, single-crystal XRD data collected at 173 K can determine bond lengths (mean C–C = 0.004 Å) and disorder in residues .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorination patterns, while 1H^{1}\text{H} NMR confirms pyrazole substitution (e.g., 1,4-dimethyl groups) .
  • IR spectroscopy : Detects carboxylic acid C=O stretches (~1700 cm1^{-1}) and pyrazole ring vibrations .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents.
  • First-aid measures : In case of skin contact, wash with soap and water; consult a physician if ingested .
  • Handling : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory irritation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(1,4-dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid during cyclocondensation?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency by stabilizing intermediates .
  • Catalysts : Acidic catalysts (e.g., acetic acid) promote hydrazine cyclization, as seen in phenylhydrazine reactions .
  • Temperature control : Reflux conditions (80–100°C) optimize kinetics while minimizing side reactions like over-fluorination .

Q. How can contradictions between experimental spectral data and computational predictions for this compound be resolved?

  • DFT benchmarking : Compare experimental 1H^{1}\text{H}/19F^{19}\text{F} NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311++G(d,p)) to validate computational models .
  • Solvent effects : Account for solvent polarity in simulations, as discrepancies often arise from implicit solvent approximations .

Q. What computational approaches are used to model the electronic properties of this compound?

  • Frontier molecular orbital (FMO) analysis : Predicts reactivity via HOMO-LUMO gaps. For pyrazole derivatives, FMO energies correlate with electrophilic substitution patterns .
  • Molecular docking : Evaluates binding affinity to biological targets (e.g., enzymes), guided by crystallographic data .

Q. How does fluorination at the acetic acid moiety influence the compound’s reactivity and biological activity?

  • Electron-withdrawing effects : Fluorine increases acidity (pKa_a ~2.5–3.0) and stabilizes carboxylate anions, enhancing metal-binding capacity .
  • Biological impact : Fluorinated analogs show improved metabolic stability and target selectivity compared to non-fluorinated derivatives, as seen in SAR studies of pyrazole-based inhibitors .

Q. What strategies are employed to analyze tautomeric forms or conformational isomerism in this compound?

  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., pyrazole ring proton shifts) between 25°C and −40°C .
  • XRD snapshots : Capture dominant tautomers in solid-state structures, as demonstrated for 5-methyl-1-phenylpyrazole derivatives .

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